Myrionine

Description

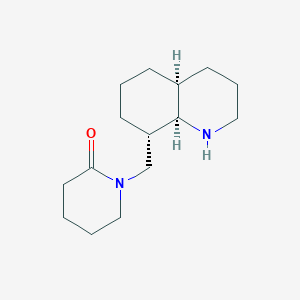

Structure

3D Structure

Properties

Molecular Formula |

C15H26N2O |

|---|---|

Molecular Weight |

250.38 g/mol |

IUPAC Name |

1-[[(4aS,8S,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-yl]methyl]piperidin-2-one |

InChI |

InChI=1S/C15H26N2O/c18-14-8-1-2-10-17(14)11-13-6-3-5-12-7-4-9-16-15(12)13/h12-13,15-16H,1-11H2/t12-,13-,15+/m0/s1 |

InChI Key |

ARSLSYYPGHBQKL-KCQAQPDRSA-N |

Isomeric SMILES |

C1CCN(C(=O)C1)C[C@@H]2CCC[C@@H]3[C@H]2NCCC3 |

Canonical SMILES |

C1CCN(C(=O)C1)CC2CCCC3C2NCCC3 |

Synonyms |

myrionine |

Origin of Product |

United States |

Elucidation of Myrionine S Molecular Architecture

Spectroscopic Methodologies for Structural Determination

The structural elucidation of complex natural products like Myrionine typically involves a synergistic application of various spectroscopic techniques. These methods provide complementary information, allowing chemists to piece together the complete molecular puzzle.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework and connectivity within a molecule. Its ability to provide detailed information about the chemical environment and spatial relationships of atoms makes it indispensable for structural elucidation.

One-dimensional NMR techniques, including proton (¹H) NMR and carbon-13 (¹³C) NMR, serve as foundational tools in structural analysis. ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (indicating electronic surroundings), and their coupling patterns (revealing adjacent protons). ¹³C NMR, on the other hand, identifies the number of unique carbon atoms and their chemical shifts, which are highly indicative of the carbon hybridization and attached functional groups. For this compound, both ¹H and ¹³C NMR spectra were critical for initial structural insights. Early analyses of this compound in CDCl₃ at 298 K showed broad signals, indicative of conformational equilibrium within the molecule. To overcome this, higher temperatures (e.g., 328 K) and different solvents (e.g., C₅D₅N) were employed, resulting in sharper signals that enabled detailed interpretation of the chemical shifts and multiplicities, which are essential for mapping the carbon-hydrogen framework. acs.org

To establish comprehensive connectivity and spatial relationships, two-dimensional (2D) NMR experiments are indispensable.

Correlation Spectroscopy (COSY) : This technique reveals proton-proton couplings, indicating which protons are vicinal (on adjacent carbons).

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates protons with the carbons to which they are directly attached, providing direct C-H connectivity information.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC identifies long-range (two, three, or even four bond) correlations between protons and carbons, crucial for establishing connectivity across quaternary carbons or through heteroatoms.

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY provides information about spatial proximity between protons, regardless of bond connectivity. This is particularly valuable for determining relative stereochemistry and conformational preferences.

These advanced 2D NMR techniques were extensively applied in the structural determination of this compound and other related Myrioneuron alkaloids, enabling the establishment of complex molecular connectivities that would be difficult or impossible to deduce from 1D spectra alone. acs.orgbspublications.net

The combined data from 1D and 2D NMR experiments allowed for the comprehensive elucidation of this compound's molecular connectivity. The analysis of chemical shifts and coupling patterns from ¹H and ¹³C NMR, corroborated by cross-peaks in COSY, HSQC, and HMBC spectra, provided a detailed map of the carbon-carbon and carbon-nitrogen linkages. Furthermore, NOESY experiments were instrumental in determining the relative stereochemistry of the chiral centers within the molecule. For this compound, the NMR data, in conjunction with X-ray analysis, confirmed its core structure as a cis-decahydroquinoline (B84933). Specifically, the relative configuration of the chiral centers was established as C8(S), C9(R), C10(S) for this compound or its hydrochloride derivative, highlighting the precise three-dimensional arrangement of atoms. acs.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Mass Spectrometry (MS) Applications in Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that provides crucial information about the molecular weight and elemental composition of a compound. The molecular ion peak (M⁺) in a mass spectrum corresponds to the intact molecule that has been ionized, thereby revealing its molecular mass. savemyexams.comuwo.ca High-resolution mass spectrometry (HRMS) offers exceptional mass accuracy, allowing for the precise determination of the molecular formula.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used to identify functional groups and chromophores within a molecule.

Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum. These bands act as fingerprints for the presence or absence of specific bonds and functional groups. mendelset.comvscht.cz For this compound, its IR spectrum provided a key piece of structural information by exhibiting a strong absorption band at 1634 cm⁻¹. This wavenumber is highly characteristic of an amide carbonyl (C=O) stretching vibration, indicating the presence of an amide functional group within the this compound structure. acs.orgyoutube.comspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy involves the absorption of ultraviolet and visible light by molecules, leading to electronic transitions. This technique is particularly useful for detecting chromophores, which are structural features containing conjugated π-electron systems (e.g., double bonds, aromatic rings) that absorb light in the UV or visible regions of the electromagnetic spectrum. bspublications.netvscht.czlibretexts.orgmsu.edu While UV-Vis spectroscopy is a standard tool for characterizing conjugated systems and chromophores, specific UV-Vis absorption maxima (λmax) for this compound were not detailed in the available search results.

Compound Information

X-ray Crystallography for Definitive Absolute Configuration Assignment

X-ray crystallography played a pivotal role in confirming the structure of this compound and, crucially, in assigning its absolute configuration. This powerful technique, which relies on the diffraction patterns of single crystals, enabled the precise determination of the spatial arrangement of atoms within the molecule. For this compound, the absolute configuration of its chiral centers was definitively established as 8S,9R,10S, with the H9 and H10 atoms maintaining a cis-relationship. ctdbase.org

The application of X-ray diffraction for absolute configuration assignment is particularly effective due to the phenomenon of resonant scattering, which introduces subtle intensity differences between Friedel opposites in non-centrosymmetric crystal structures. nih.gov Advances in this field have made it possible to confidently determine absolute configurations even for compounds primarily composed of light atoms like oxygen, without the need for heavy atom derivatization, provided high-quality crystals are available. In the case of this compound, its hydrochloride (9) and hydroiodide (10) salts were successfully crystallized, yielding suitable crystals for X-ray diffraction analysis. This allowed for the distinct examination of their N-in and N-out conformations in the solid state. ctdbase.org

Conformational Analysis in Solution and Solid States

This compound, as a cis-decahydroquinoline (cis-DHQ) derivative, exhibits intriguing conformational properties. Cis-DHQs are known as biconformational molecules, analogous to cis-decalins, due to their capacity for ring inversion. This inversion leads to the existence of two distinct chair-chair forms: N-inside (N-in) and N-outside (N-out). ctdbase.org The conformational behavior of this compound was thoroughly investigated using both Nuclear Magnetic Resonance (NMR) spectroscopy in solution and X-ray crystallography in the solid state. ctdbase.org

In solution, this compound (1) exists in a dynamic N-in/N-out conformational equilibrium. ctdbase.org The ratios of these conformers can be quantified using techniques such as 1H NMR spectroscopy. For instance, the N-in/N-out ratios for this compound hydrochloride (9) and this compound hydroiodide (10) were determined from their 1H NMR spectra. At ambient temperature, the ratio for compound 9 was observed to be 65:35, while for compound 10, it was 55:45. ctdbase.org

Further insights into this equilibrium were gained through low-temperature NMR experiments. When this compound (1) was analyzed in CDCl3 at 233 K, its 1H NMR spectrum revealed two sets of sharp signals, enabling the precise determination of the 1a/1b (N-in/N-out) ratio. Notably, at 233 K in CDCl3, the N-in/N-out ratio for compound 10 shifted to 20:80, whereas for compound 9 under identical conditions, it was 70:30. ctdbase.org These findings highlight the dynamic nature of this compound's conformational landscape and the sensitivity of its equilibrium to environmental factors.

Table 1: N-in/N-out Conformational Ratios of this compound Salts

| Compound | Solvent | Temperature (K) | N-in:N-out Ratio |

| This compound Hydrochloride (9) | CDCl3 | 298 | 65:35 |

| This compound Hydroiodide (10) | CDCl3 | 298 | 55:45 |

| This compound Hydrochloride (9) | CDCl3 | 233 | 70:30 |

| This compound Hydroiodide (10) | CDCl3 | 233 | 20:80 |

The conformational preferences of this compound and its salts are significantly influenced by their surrounding environment, particularly the solvent and the nature of counterions. While the solvent itself exerts only a weak influence on the N-in/N-out ratio of neutral this compound (1), its impact becomes pronounced in the presence of anions for its salts, such as this compound hydrochloride (9) and hydroiodide (10). ctdbase.org

The observed shifts in N-in/N-out ratios for compounds 9 and 10 at low temperatures in CDCl3 underscore the critical role played by both the solvent and the specific counterion in modulating the conformational equilibrium. ctdbase.org This demonstrates that intermolecular interactions with the solvent molecules and electrostatic interactions with counterions can significantly alter the energetic landscape of a molecule, thereby influencing its preferred conformation in solution.

Biosynthetic Investigations of Myrionine

Proposed Lysine-Based Biosynthetic Pathways of Myrioneuron Alkaloids

A central tenet in the biogenesis of Myrioneuron alkaloids is their proposed origin from the common amino acid L-lysine. wikipedia.orggithub.ioropensci.orgnih.govreadthedocs.io This amino acid serves as the fundamental building block from which the complex polycyclic skeletons are assembled.

The biosynthetic pathway is thought to commence with the transformation of L-lysine through processes such as decarboxylation, deamination, and oxidation, yielding key intermediate building blocks. github.io For instance, the characteristic decahydroquinoline (B1201275) (DHQ) framework, a hallmark of Myrioneuron alkaloids, is believed to be constructed via a sequence involving conjugate reduction and a subsequent Mannich cyclization from an imine intermediate. wikipedia.org The incorporation of various lysine-derived units contributes to the structural diversity observed across the Myrioneuron alkaloid family. nih.gov Simple tricyclic members, such as myrioxazine A and B, are formed through aldehyde reduction, potentially followed by epimerization, and subsequent condensation of the resulting amino alcohol with a formaldehyde (B43269) equivalent. wikipedia.org More complex structures, including myrionine and schoberine, are proposed to arise from the incorporation of additional piperidine (B6355638) units, with similar pathways suggested for the biogenesis of more elaborate congeners like (hetero)dimers and higher oligomers. wikipedia.org The five carbon atoms constituting ring D of the "myrionamide carbon skeleton" are also hypothesized to be derived from lysine (B10760008) following oxidation and decarboxylation reactions. github.io A plausible biosynthetic route for myrobotinol (B1265071), another Myrioneuron alkaloid, has been proposed to proceed from L-lysine via Δ1-piperideine. The initial steps of lysine catabolism, leading to alkaloids, involve its decarboxylation to cadaverine, which then undergoes oxidative deamination to form reactive aminoaldehydes. The dimerization of Δ1-piperideine has also been suggested as an important step in the biosynthesis of certain lysine-derived alkaloids.

Enzymatic Hypotheses in Alkaloid Biogenesis

While the general biosynthetic routes for Myrioneuron alkaloids from L-lysine are proposed, the specific enzymatic machinery governing these transformations remains an active area of research. The precise control over stereochemistry and the logic behind the construction of their intricate polycyclic skeletons in nature are not yet fully elucidated. github.io

One area of particular interest concerns the dimerization of Δ1-piperideine, a proposed intermediate in the biosynthesis of some lysine-derived alkaloids. Despite its hypothesized involvement, specific enzymes catalyzing this dimerization reaction have not yet been identified, leaving open the question of whether this reaction proceeds spontaneously or is enzymatically mediated. In related biosynthetic contexts, such as the formation of tetrahydroanabasine (a lysine-derived piperidine alkaloid), stereospecific coupling is known to involve enzymatic intervention in plants, even though the reaction can occur spontaneously under physiological pH conditions. Current biosynthetic pathways are often presented as hypotheses, drawing parallels with metabolic routes established for structurally similar Nitraria alkaloids, thereby allowing for a unified understanding of their biosynthesis around common pivotal intermediates. It is hypothesized that initial polycyclic structures might form spontaneously through biomimetic processes, with subsequent enzymatic modifications leading to the optically pure natural products observed. github.io

Biomimetic Synthesis Approaches Reflecting Biosynthetic Concepts

Biomimetic synthesis plays a crucial role in validating proposed biosynthetic pathways and providing access to complex natural products like Myrioneuron alkaloids. These synthetic strategies aim to mimic the natural processes, often employing reactions and conditions that reflect those found in living systems.

For the Myrioneuron alkaloids, ionic iminium/enamine reactions, particularly the Mannich reaction, are central to their biomimetic construction, mirroring their proposed roles in natural biogenesis. The structure of this compound, for instance, has been confirmed through total synthesis, demonstrating the feasibility of constructing its intricate framework in a laboratory setting. Total syntheses of various Myrioneuron alkaloids, including this compound, myrionidine, and schoberine, have been successfully achieved, often incorporating key steps that align with proposed biosynthetic logic. For example, the total synthesis of (±)-α,β-myrifabral A and B leveraged a tandem Mannich/amidation reaction, a strategy conceived with their lysine-based biosynthesis in mind. ropensci.org More advanced biomimetic approaches, such as the asymmetric total synthesis of myrioneurinol (B1263039), have employed desymmetrizing double reductive amination of a bicyclic diketo aldehyde to stereocontrollably assemble the core ring system, highlighting the power of biomimicry in achieving stereochemical control. nih.gov The concept that primary polycyclic structures could form spontaneously, serving as a biomimetic access point, further underscores the interplay between natural processes and synthetic design. github.io

Synthetic Endeavors Towards Myrionine and Its Analogs

Strategic Approaches to the Total Synthesis of Myrionine

Total synthesis strategies for this compound and other Myrioneuron alkaloids often involve intricate retrosynthetic analyses to identify key disconnections that simplify the target molecule into readily available precursors.

Retrosynthetic analysis is a crucial step in planning the synthesis of complex molecules like this compound, involving working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For Myrioneuron alkaloids, including this compound, this often involves identifying disconnections that reveal "hidden symmetry" within their complex frameworks, even if the natural product itself does not possess an obvious plane of symmetry. nih.govresearchgate.net

For instance, in the total synthesis of myrioneurinol (B1263039) (a related Myrioneuron alkaloid), a strategic retrosynthetic disconnection involved breaking the C6–C17 bond of the D-ring and the C2–N/C10–N bonds of the piperidine (B6355638) A-ring. This led back to a relatively simple symmetrical diketo aldehyde precursor. nih.govresearchgate.net This approach leverages the concept of desymmetrization, where a symmetrical precursor is transformed into a chiral product, simultaneously setting multiple stereocenters. nih.govresearchgate.net

Key disconnections in the synthesis of Myrioneuron alkaloids aim to:

Simplify the polycyclic scaffold into more manageable fragments.

Unveil latent symmetry to facilitate stereocontrol.

Identify opportunities for efficient bond-forming reactions, such as reductive amination or Michael additions. nih.govresearchgate.net

Stereoselective transformations are essential for constructing the correct stereochemistry of this compound, which possesses multiple chiral centers. wikipedia.orguniurb.it These transformations aim to preferentially form one stereoisomer over others. msu.edu

A significant stereoselective transformation employed in the synthesis of Myrioneuron alkaloids, including approaches to this compound, is the desymmetrizing double reductive amination. This reaction can set four of the five stereocenters, including a core quaternary stereocenter, in a single step. nih.govresearchgate.net For example, using N-benzylamine in the double reductive amination of a diketo aldehyde precursor allowed access to a tricyclic amine in 62% yield as a single diastereomer, establishing the correct relative configuration for myrioneurinol. nih.govresearchgate.net

Another important stereoselective approach involves palladium-catalyzed enantioselective allylic alkylation, which has been used to generate all-carbon quaternary centers, a common feature in these alkaloids. rsc.orgrsc.orgresearchgate.netresearchgate.net This method has been critical in the enantioselective total synthesis of myrifabral A and B, which also contain the cis-decahydroquinoline (B84933) motif. rsc.orgrsc.org

| Transformation Type | Description | Key Outcome | Example Alkaloid | Reference |

| Desymmetrizing Double Reductive Amination | Transformation of a symmetrical diketo aldehyde precursor using an amine and reductant (e.g., NaBH3CN, AcOH) | Establishes multiple stereocenters, including quaternary center, in a single step with high diastereoselectivity. | Myrioneurinol | nih.govresearchgate.net |

| Pd-catalyzed Asymmetric Allylic Alkylation | Catalytic reaction generating a chiral center, often an all-carbon quaternary center. | Enantioselective formation of complex chiral centers. | Myrifabral A and B | rsc.orgrsc.orgresearchgate.netresearchgate.net |

Asymmetric synthesis, also known as enantioselective synthesis, is the process of synthesizing a compound in a way that favors the formation of a specific enantiomer. wikipedia.orguniurb.itslideshare.net This is particularly important for natural products like this compound, as different enantiomers can exhibit different biological activities. wikipedia.org

The first asymmetric entry to the myrioneurinol scaffold (a closely related Myrioneuron alkaloid) was achieved by employing an inexpensive chiral amine, such as (R)-α-methylbenzylamine, in the key desymmetrizing double reductive amination step. nih.govresearchgate.net This transformation proceeded with reasonable diastereoselectivity (dr = 4:1), allowing for the isolation of the pure major isomer. nih.govresearchgate.net This single step set the absolute configuration of four out of five stereocenters, including the quaternary center. nih.govresearchgate.net The synthesis of the resulting intermediate constituted a formal asymmetric synthesis of (−)-ent-myrioneurinol, with access to the natural (+)-enantiomer being trivial by using the (S)-enantiomer of the chiral amine. nih.govresearchgate.net

For this compound itself, its structure and absolute configuration were confirmed by X-ray analysis and total asymmetric synthesis. nih.govresearchgate.netresearchgate.net The Bodo group, for instance, reported the asymmetric synthesis of related myrioxazines A and B, which involved the construction of the tetrahydroquinoline core and subsequent resolution of diastereomers to obtain enantiopure intermediates. nih.gov

Formal synthesis refers to a synthetic route that produces a known intermediate of a target molecule, thereby formally completing the synthesis of the target. ub.edu This approach is valuable when the conversion of the intermediate to the final natural product has been previously established.

In the context of Myrioneuron alkaloids, the preparation of certain amino alcohol intermediates has constituted a formal synthesis of this compound (6), myrionidine (24), and schoberine (11), based on earlier work by Bodo and coworkers. nih.gov For example, the Bodo group's synthesis of (−)-myrionine (42) involved the alkylation of δ-valerolactam with a mesylated amino alcohol intermediate. Subsequent deprotection of the N-benzyl group yielded (−)-myrionine. uchicago.edu This highlights how a common precursor can be strategically utilized to access multiple related natural products within the family.

Achievement of Asymmetric Synthesis of this compound and its Enantiomers

Synthetic Methodologies for this compound's Core Structure

The core structure of this compound, a cis-decahydroquinoline, is a recurring motif in the Myrioneuron alkaloid family. nih.govnih.govresearchgate.net Efficient methodologies for its construction are central to the total synthesis of these compounds.

The Myrioneuron alkaloids are characterized by a core decahydroquinoline (B1201275) framework, often fused to additional oxazine, diazine, or cyclohexane (B81311) rings, forming polycyclic structures. nih.govnih.gov The construction of this cis-decahydroquinoline (cis-DHQ) motif is a key challenge in their synthesis. researchgate.net

Several strategies have been developed for the construction of these polycyclic scaffolds:

Nitrone Formation/Dipolar Cycloaddition Cascade : The Coldham group reported a racemic synthesis of myrioxazine A, which utilized a key nitrone formation/dipolar cycloaddition cascade to stereoselectively construct the substituted decahydroquinoline core. Their synthesis began with the alkylation of 6-heptenenitrile. nih.gov

Michael Addition and Cyclization : The Bodo group constructed the tetrahydroquinoline core (a precursor to decahydroquinoline) from cyclohexanone (B45756) via Michael addition of its piperidine enamine to acrolein, followed by cyclization with hydroxylamine (B1172632) hydrochloride. Subsequent hydrogenation of the pyridine (B92270) ring yielded the decahydroquinoline. nih.gov

Intramolecular Michael Addition and Spirocyclization : The Weinreb synthesis of myrioneurinol involved an intramolecular Michael addition promoted by titanium tetrachloride and triethylamine, which provided a spirocyclization product as a single diastereomer, installing a quaternary stereocenter. nih.gov

Desymmetrizing Double Reductive Amination : As discussed earlier, this approach is central to constructing the piperidine A-ring with the correct relative configuration and is a powerful method for assembling the core ring system in a stereocontrolled manner. nih.govresearchgate.net

Tandem Mannich/Amidation Reaction : The She group reported a short racemic synthesis of myrifabrals A and B, which involved a key tandem Mannich/amidation reaction to rapidly construct the central bicyclic piperidine ring. nih.gov

These diverse methodologies highlight the ingenuity employed to build the complex polycyclic scaffolds characteristic of Myrioneuron alkaloids, with a particular focus on achieving the correct cis-decahydroquinoline stereochemistry.

| Scaffold Construction Method | Key Reaction(s) | Example Alkaloid | Reference |

| Nitrone Formation/Dipolar Cycloaddition | Nitrone formation, [3+2] cycloaddition | Myrioxazine A | nih.gov |

| Michael Addition & Cyclization | Michael addition, cyclization with hydroxylamine, hydrogenation | Myrioxazine A (tetrahydroquinoline precursor) | nih.gov |

| Intramolecular Michael Addition | TiCl4-promoted intramolecular Michael addition | Myrioneurinol (spirocyclization) | nih.gov |

| Desymmetrizing Double Reductive Amination | Double reductive amination of diketo aldehyde | Myrioneurinol | nih.govresearchgate.net |

| Tandem Mannich/Amidation | Mannich reaction, amidation | Myrifabrals A and B | nih.gov |

Theoretical and Computational Chemical Studies of Myrionine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in quantum mechanics, are fundamental tools for understanding the electronic structure and energetic properties of molecules. They provide a theoretical framework to predict molecular geometries, stabilities, and reactivity. youtube.comscirp.orgnih.gov

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, including atoms, molecules, and condensed phases. ropensci.orgreadthedocs.ioijcce.ac.irnih.gov DFT's core principle, based on the Hohenberg-Kohn theorems, states that the ground-state properties of a system are uniquely determined by its electron density. ropensci.orgijcce.ac.irnih.gov This approach offers an excellent balance between computational cost and accuracy, making it suitable for a broad range of chemical problems. readthedocs.io

For a compound like Myrionine, DFT calculations could be employed to:

Optimize Geometries: Determine the most stable three-dimensional structures of this compound and its various conformers (e.g., N-in and N-out) in both gas phase and different solvent environments. This would provide precise bond lengths, bond angles, and dihedral angles. mdpi.com

Calculate Relative Energies: Quantify the energy differences between the N-in and N-out conformers, offering insights into their relative stabilities and the energy barrier for their interconversion. This could complement the experimentally observed N-in/N-out equilibrium.

Analyze Electronic Properties: Investigate properties such as frontier molecular orbitals (HOMO-LUMO energies), charge distribution, dipole moments, and electrostatic potentials. These properties are crucial for understanding this compound's reactivity, intermolecular interactions, and potential sites for chemical reactions. ropensci.orgreadthedocs.io

Solvation Effects: Incorporate solvent effects using implicit (e.g., PCM, IEFPCM models) or explicit solvation models to understand how the solvent influences this compound's structure and energetics, particularly relevant given the experimental observation of solvent influence on its conformational equilibrium. rsc.orgresearchgate.net

Absence of Specific this compound Data: No detailed research findings or data tables from DFT calculations specifically applied to this compound's electronic structure and energetics were found in the provided search results.

Molecular Dynamics and Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time, providing insights into their dynamic evolution and conformational changes. youtube.comresearchgate.networktribe.comchemrxiv.orgnih.govrsc.org Conformational sampling aims to explore the various possible three-dimensional arrangements (conformations) of a molecule, particularly for flexible molecules like this compound. nih.gov

For this compound, MD simulations and conformational sampling could be applied to:

Characterize Conformational Landscape: Explore the full conformational space of this compound, identifying all stable N-in and N-out conformers and their relative populations under different conditions (e.g., temperature, solvent). This would provide a dynamic picture complementing the static X-ray data.

Understand Conformational Dynamics: Simulate the transitions between different conformers over time, providing information on the rates and mechanisms of conformational changes. This is particularly relevant for this compound's observed N-in/N-out equilibrium.

Investigate Solvent Effects: Study how different solvents influence the conformational preferences and dynamics of this compound at an atomic level, providing a microscopic explanation for experimental observations.

Analyze Flexibility: Quantify the flexibility of different parts of the this compound molecule and how it might impact its interactions with other molecules.

Absence of Specific this compound Data: No detailed research findings or data tables from molecular dynamics simulations or conformational sampling specifically for this compound were found in the provided search results.

In Silico Approaches to Predict Spectroscopic Data

In silico approaches leverage computational methods to predict spectroscopic data, such as IR, NMR, and Mass Spectrometry (MS) spectra, from molecular structures. nih.govweber.edursc.org These predictions can aid in the interpretation of experimental spectra, confirm structural assignments, and even guide experimental design.

For this compound, in silico prediction of spectroscopic data could:

Validate Experimental Spectra: Generate theoretical IR and NMR spectra for the predicted N-in and N-out conformers of this compound and compare them with experimental data. This comparison can help confirm the presence and ratios of different conformers in solution.

Assign Complex Signals: Assist in the assignment of complex or overlapping signals in NMR and IR spectra, especially for flexible molecules with multiple conformations.

Predict Unmeasured Spectra: Predict other types of spectroscopic data (e.g., Raman, UV-Vis) that may not have been experimentally measured for this compound, providing a more complete spectroscopic profile.

Absence of Specific this compound Data: No specific in silico predicted spectroscopic data or detailed research findings for this compound were found in the provided search results.

Computational Analysis of Chiral Recognition and Stereoselectivity

Computational analysis of chiral recognition and stereoselectivity involves using theoretical methods to understand how chiral molecules interact with other chiral entities, leading to selective binding or reaction outcomes. researchgate.netnih.govrsc.org This is crucial for understanding biological activity and designing enantioselective syntheses. This compound itself is a chiral molecule due to its multiple stereogenic centers.

For this compound, computational analysis could be employed to:

Investigate Enantiomeric Interactions: Study the interactions of this compound with chiral receptors or catalysts to understand the molecular basis of any observed stereoselectivity in binding or reactions.

Predict Stereoselective Outcomes: If this compound were involved in a reaction that could produce different stereoisomers, computational methods could predict the preferred enantiomer or diastereomer formed and the reasons for the selectivity.

Analyze Conformational Influence on Chirality: Explore how the N-in/N-out conformational equilibrium might influence this compound's chiral properties or its ability to engage in chiral recognition.

Absence of Specific this compound Data: No specific computational analysis of chiral recognition or stereoselectivity involving this compound was found in the provided search results.

Conclusion and Future Research Directions

Current State of Myrionine Research

The current understanding of this compound is rooted in its structural elucidation through spectral methods, corroborated by X-ray analysis and total synthesis. nih.govnih.gov A notable characteristic of this compound is its N-in/N-out conformational equilibrium in solution, a phenomenon whose ratio is influenced by the solvent and, for its hydrochloride and hydroiodide salts, by the nature of the counterion. nih.govnih.gov This conformational flexibility is crucial for understanding its potential interactions and biological properties.

This compound is part of the extensive Myrioneuron alkaloid family, which encompasses over 35 identified members, all derived from various Myrioneuron species. ctdbase.org These alkaloids are structurally defined by a core decahydroquinoline (B1201275) framework, often fused with additional oxazine, diazine, or cyclohexane (B81311) rings. ctdbase.org While this compound itself has been successfully synthesized enantioselectively, the broader family still presents significant synthetic hurdles. nih.gov

The Myrioneuron alkaloids, including this compound, exhibit a range of biological activities. These include antimalarial, antiviral (particularly against hepatitis C virus, HCV), and cytotoxic properties. ctdbase.orgnih.gov For instance, myrifabine, a decacyclic heterodimeric Myrioneuron alkaloid, has demonstrated cytotoxicity against several human tumor cell lines and activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. ctdbase.org Myrionamide has shown weak cytotoxicity against specific cancer cell lines (HeLa, A549, and COLO-205). ctdbase.org Furthermore, myrioneurinol (B1263039) displays moderate antimalarial activity and weak inhibition of KB cell proliferation, while dehydronitraramine exhibits moderate antiplasmodial activity. Myrioxazine A and schoberine B have also shown activity against HCV. nih.gov

Persistent Challenges in Myrioneuron Alkaloid Chemistry

Despite advancements in the synthesis and characterization of this compound and some simpler Myrioneuron alkaloids, several persistent challenges impede comprehensive research into this class of natural products. A primary challenge lies in the formidable complexity of synthesizing many of the more elaborate Myrioneuron alkaloids, such as myrobotinol (B1265071) and myrifabine, which have yet to be fully addressed synthetically. ctdbase.org The intricate polycyclic skeletons and the precise control of stereochemistry during their construction remain significant obstacles.

The limited number of total syntheses reported for these alkaloids, particularly the more complex structures, highlights the synthetic difficulties involved. nih.gov Furthermore, obtaining sufficient quantities of these alkaloids from their natural sources for extensive biological and chemical investigations can be challenging. The elusive nature of the stereochemistry control and the logic behind the polycyclic skeleton construction in nature also represent fundamental gaps in understanding.

Emerging Research Avenues and Methodological Innovations

The field of Myrioneuron alkaloid chemistry is witnessing the emergence of innovative synthetic strategies and research avenues aimed at overcoming existing challenges. Recent elegant total syntheses of complex members like myrifabrals A and B, and myrioneurinol, signify a growing capacity to tackle these challenging structures.

A key methodological innovation involves the recognition and exploitation of "hidden symmetry" within complex molecular frameworks. This approach, exemplified in the synthesis of myrioneurinol, allows for the desymmetrization of symmetrical precursors. By employing inexpensive chiral amines in these desymmetrizing events, multiple stereocenters, including challenging quaternary centers, can be set in an absolute sense. Other noteworthy synthetic strategies include the use of bicyclic alkenes as latent cis-1,3-bis(hydroxymethyl) synthons and the application of topologically controlled alkene hydrogenation.

Furthermore, dynamic kinetic asymmetric transformation (DKAT) has emerged as a powerful tool. This methodology has been successfully applied in cyclocondensation reactions of diastereomeric mixtures, enabling the precise generation of four stereogenic centers with well-defined configurations, leading to tetracyclic lactams relevant to Myrioneuron alkaloid synthesis. nih.gov The proposed biosynthetic origin of these alkaloids from lysine-derived units continues to inspire and guide biomimetic synthetic approaches, offering a promising route for future discoveries. ctdbase.org

Ongoing chemical investigations of various Myrioneuron species are consistently leading to the isolation and characterization of novel structures, such as the cyclohexane-fused octahydroquinolizine (COHQ) related structures like β-myrifabral C and α-myrifabral C. This continuous discovery of new natural products provides fresh targets and insights for synthetic chemists. Given the observed antiviral activity, particularly against HCV, a significant future research direction lies in exploring these alkaloids for the development of alternative and complementary medicines. Moreover, a deeper understanding of the factors governing the conformational equilibrium of this compound and related compounds, such as solvent, pH, and substituent effects, is crucial for controlling their conformer populations and, consequently, their biological properties. nih.gov

Q & A

Q. What are the established synthetic pathways for Myrionine, and how can researchers optimize reaction yields?

this compound is synthesized via stereoselective cyclocondensation reactions, often employing chiral auxiliaries like aminoindanol to achieve enantiopure intermediates . Key steps include optimizing reaction conditions (e.g., temperature, solvent, catalyst) and characterizing intermediates using NMR and mass spectrometry. Researchers should prioritize reproducibility by documenting detailed procedures, including purification methods and spectral data, as outlined in journal guidelines .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound and its derivatives?

High-resolution techniques such as /-NMR, X-ray crystallography, and circular dichroism (CD) are essential for structural elucidation. For novel derivatives, ensure purity via HPLC and corroborate stereochemistry through NOE (Nuclear Overhauser Effect) experiments. Journals like the Beilstein Journal of Organic Chemistry mandate full spectral data and crystallographic deposition codes in supporting information .

Q. How can researchers design initial biological activity assays for this compound?

Begin with in vitro assays targeting receptors or enzymes relevant to this compound’s known bioactivity (e.g., alkaloid-related targets). Use dose-response experiments with positive/negative controls and replicate measurements to assess IC values. Document assay conditions (pH, temperature, cell lines) comprehensively to enable cross-study comparisons .

Advanced Research Questions

Q. What strategies resolve contradictions in reported stereoselectivity during this compound synthesis?

Discrepancies in stereochemical outcomes may arise from varying reaction kinetics (e.g., kinetic vs. thermodynamic control) or impurities in chiral auxiliaries. Researchers should replicate prior studies under standardized conditions and employ advanced analytical methods (e.g., chiral HPLC, dynamic NMR) to verify enantiomeric excess. Comparative meta-analyses of published data can identify methodological inconsistencies .

Q. How can enantio- and diastereoconvergent approaches improve this compound synthesis efficiency?

Utilize dual-catalyst systems or solvent-controlled reactions to merge divergent stereochemical pathways. For example, Fleming’s oxidation conditions paired with silyl protection have been shown to enhance diastereoselectivity (d.r. 6:1) in key lactam intermediates . Mechanistic studies using DFT calculations or isotopic labeling can further refine these strategies.

Q. What methodologies validate the mechanistic hypotheses of this compound’s bioactivity in complex biological systems?

Combine computational docking studies with in vivo knock-out models to identify target binding sites. Use isotopic tracing (e.g., -labeled this compound) to track metabolic pathways. For conflicting in vitro/in vivo results, apply systems biology approaches (e.g., transcriptomics, proteomics) to contextualize cellular responses .

Methodological Guidance

- Experimental Reproducibility : Adhere to the Beilstein Journal’s guidelines by including step-by-step protocols, raw spectral data, and crystallographic files in supplementary materials. Limit main-text experimental details to novel or critical steps .

- Data Integrity : Avoid selective reporting of favorable outcomes. Use plagiarism-check software for literature reviews and disclose all raw data in repositories like Zenodo to facilitate peer validation .

- Hypothesis Testing : Frame research questions using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, “Does solvent polarity modulate this compound’s diastereoselectivity in cyclocondensation reactions?” aligns with FINER by addressing a mechanistic gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.